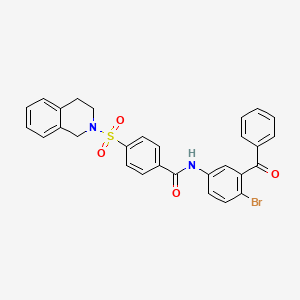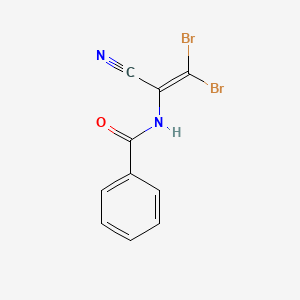
N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, commonly known as BBISB, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BBISB belongs to the class of sulfonyl-containing compounds and has shown promising biological activity against various diseases.
Applications De Recherche Scientifique
Polymer Synthesis Applications : A study by Imai, Maldar, and Kakimoto (1984) describes the synthesis of novel polyimides using a polyimide-forming monomer related to the compound . They investigated its solubility in various organic solvents and its thermal stability, demonstrating its potential in the production of thermally stable polymers (Imai, Maldar, & Kakimoto, 1984).
Ligand Binding Studies : A study by Fan, Lever, and Lever (2011) explored the effects of structural modifications in the amine portion of substituted aminobutyl-benzamides, including a compound similar to the one , on binding σ1 and σ2 receptors. This research contributes to understanding the selective binding properties of such compounds (Fan, Lever, & Lever, 2011).
Thiocarbamoylation Reactions : Mikhailovskii, Yusov, and Gashkova (2015) studied the thiocarbamoylation of 1,3,3-trimethyl-3,4-dihydroisoquinolines with benzoyl isothiocyanate. Their research provides insights into the reactivity of related compounds and potential applications in the synthesis of biologically active substances (Mikhailovskii, Yusov, & Gashkova, 2015).
Synthesis of Quinazolinone Derivatives : Debnath and Manjunath (2011) conducted research on the synthesis of various substituted quinazolinone derivatives, including those related to the compound . They also evaluated these derivatives for antibacterial and anthelmintic activities, offering potential applications in pharmacology (Debnath & Manjunath, 2011).
Organic Synthesis and Transformations : Dyachenko and Vovk (2012) investigated the synthesis and transformations of new hexahydroisoquinoline derivatives. Their work provides a foundation for understanding the chemical properties and potential uses of these compounds in various organic syntheses (Dyachenko & Vovk, 2012).
Aggregation Enhanced Emission Studies : Srivastava, Singh, and Mishra (2016) synthesized new 1,8-naphthalimide based compounds related to the one and studied their aggregation enhanced emission properties. This research contributes to the understanding of photophysical properties in solid-state materials (Srivastava, Singh, & Mishra, 2016).
Isoquinoline Derivative Synthesis : Tang et al. (2017) developed cascade coupling reactions for the synthesis of isoquinoline derivatives, offering insights into efficient synthetic approaches for such compounds (Tang et al., 2017).
Propriétés
IUPAC Name |
N-(3-benzoyl-4-bromophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23BrN2O4S/c30-27-15-12-24(18-26(27)28(33)21-7-2-1-3-8-21)31-29(34)22-10-13-25(14-11-22)37(35,36)32-17-16-20-6-4-5-9-23(20)19-32/h1-15,18H,16-17,19H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMNNHHGOOQSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-benzoyl-4-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2512390.png)
![2-Chloro-1-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepin-4-yl)propan-1-one](/img/structure/B2512391.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2512393.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2512395.png)
![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2512397.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine](/img/structure/B2512402.png)